molecular formula C17H17N3O2 B2809997 furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034560-51-3

furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2809997
CAS No.: 2034560-51-3
M. Wt: 295.342
InChI Key: OQKBVCBRPLZREI-UHFFFAOYSA-N
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Description

Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a benzoimidazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzoimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihalides.

    Coupling of Furan and Pyrrolidine: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, involving a furan boronic acid or halide.

    Final Assembly: The final step involves the coupling of the benzoimidazole and pyrrolidine-furan intermediates, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDCI, HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzoimidazole moiety can be reduced to form dihydrobenzoimidazole derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzoimidazole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Furanones

    Reduction: Dihydrobenzoimidazole derivatives

    Substitution: Halogenated or nitrated benzoimidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit various activities due to the presence of the benzoimidazole moiety, which is known for its antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use as drugs. The benzoimidazole ring is a common pharmacophore in many drugs, suggesting that this compound could be a lead compound for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The benzoimidazole moiety may inhibit certain enzymes by binding to their active sites, while the furan and pyrrolidine rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
  • Thiophene-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
  • Pyrrole-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone

Uniqueness

Furan-3-yl(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is unique due to the specific combination of the furan, benzoimidazole, and pyrrolidine rings. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The presence of the furan ring, in particular, may enhance the compound’s reactivity and potential biological activity.

Properties

IUPAC Name

furan-3-yl-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-12-18-15-4-2-3-5-16(15)20(12)14-6-8-19(10-14)17(21)13-7-9-22-11-13/h2-5,7,9,11,14H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKBVCBRPLZREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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